Product packaging for alpha-d-Arabinose tetrabenzoate(Cat. No.:CAS No. 22435-09-2)

alpha-d-Arabinose tetrabenzoate

Cat. No.: B11956712
CAS No.: 22435-09-2
M. Wt: 566.6 g/mol
InChI Key: YHLULIUXPPJCPL-UHFFFAOYSA-N
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Description

Contextual Significance of Carbohydrate Protection Strategies

The use of protecting groups is a fundamental concept in organic synthesis, but it takes on a particularly critical role in carbohydrate chemistry due to the high density of similar functional groups. tutorchase.comresearchgate.net Without the ability to differentiate between the various hydroxyl groups, synthetic routes would be plagued by a multitude of unwanted side reactions, leading to low yields and complex purification challenges. numberanalytics.com Protecting groups not only shield hydroxyl groups from undesired reactions but can also influence the stereochemical outcome of glycosylation reactions, a key process in the assembly of oligosaccharides. nih.govsemanticscholar.org They can achieve this by participating directly or indirectly in the reaction mechanism or by constraining the conformation of the sugar ring. nih.gov

Common protecting groups employed in carbohydrate synthesis include esters, ethers, and acetals. numberanalytics.com Ester groups, such as acetate (B1210297) and benzoate (B1203000), are frequently used due to their ease of installation and subsequent removal under specific conditions. numberanalytics.com The choice of a particular protecting group is dictated by several factors, including its stability to the reaction conditions, the ease of its selective removal (deprotection), and its influence on the reactivity and conformation of the carbohydrate. tutorchase.com

Overview of D-Arabinose Derivatives in Synthetic Organic Chemistry

D-Arabinose, a pentose (B10789219) sugar, and its derivatives are important building blocks in synthetic organic chemistry. rsc.org While its enantiomer, L-arabinose, is more widespread in nature, D-arabinose has been identified as a constituent of polysaccharides in certain microorganisms and has been found in some animal secretions. rsc.org The synthesis of various D-arabinose derivatives is crucial for accessing biologically important molecules, including nucleoside analogues and other complex carbohydrates. cdnsciencepub.comnih.gov

For instance, derivatives of D-arabinose have been utilized in the synthesis of 4-acetamido-4-deoxy-D-arabinose and 2-deoxy-2-fluoro-D-arabinofuranose, which are valuable intermediates for chemotherapeutically important nucleosides. cdnsciencepub.comnih.gov Furthermore, D-arabinose has served as a starting material for the synthesis of shikimic acid, a key precursor in the biosynthesis of many aromatic compounds. youtube.com The ability to selectively modify D-arabinose through the use of protecting groups is essential for these synthetic endeavors.

Scope and Research Focus on alpha-D-Arabinose Tetrabenzoate

This article focuses specifically on the chemical compound This compound . This fully protected derivative of alpha-D-arabinose features benzoate groups esterified to all four of its hydroxyl groups. The presence of these bulky benzoate groups significantly alters the chemical properties of the parent sugar, enhancing its solubility in organic solvents and allowing for specific chemical manipulations.

The primary focus of research on this compound revolves around its role as a synthetic intermediate. By protecting all the hydroxyl groups, the molecule is primed for reactions at other positions or for controlled deprotection to reveal a single reactive hydroxyl group for further functionalization. This level of control is indispensable for the stereoselective synthesis of complex oligosaccharides and other glycoconjugates where D-arabinose is a constituent.

Chemical Properties of this compound

PropertyValue
Molecular Formula C₃₃H₂₆O₉
Molecular Weight 566.56 g/mol nih.gov
IUPAC Name (2R,3S,4R,5R)-5-(benzoyloxy)oxane-2,3,4-triyl tribenzoate
CAS Number 7473-43-0 nih.gov
Appearance Solid
Solubility Soluble in many organic solvents

The synthesis of this compound typically involves the reaction of alpha-D-arabinose with an excess of benzoyl chloride in the presence of a base, such as pyridine (B92270). This reaction leads to the esterification of all available hydroxyl groups.

Under specific conditions, the benzoate groups can be selectively removed. For example, hydrolysis under acidic or basic conditions can cleave the ester linkages to regenerate alpha-D-arabinose and benzoic acid. smolecule.com This controlled deprotection is a cornerstone of its utility in multi-step synthetic sequences.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C33H26O9 B11956712 alpha-d-Arabinose tetrabenzoate CAS No. 22435-09-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

22435-09-2

Molecular Formula

C33H26O9

Molecular Weight

566.6 g/mol

IUPAC Name

(4,5,6-tribenzoyloxyoxan-3-yl) benzoate

InChI

InChI=1S/C33H26O9/c34-29(22-13-5-1-6-14-22)39-26-21-38-33(42-32(37)25-19-11-4-12-20-25)28(41-31(36)24-17-9-3-10-18-24)27(26)40-30(35)23-15-7-2-8-16-23/h1-20,26-28,33H,21H2

InChI Key

YHLULIUXPPJCPL-UHFFFAOYSA-N

Canonical SMILES

C1C(C(C(C(O1)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5

Origin of Product

United States

Synthetic Methodologies for Alpha D Arabinose Tetrabenzoate and Its Derivatives

Direct Benzoylation Strategies for D-Arabinose

Direct benzoylation of unprotected D-arabinose is a common method for producing its fully benzoylated derivatives. This one-pot approach involves the esterification of all four hydroxyl groups. However, the outcome of the reaction is highly dependent on the conditions, which influence not only the efficiency of the benzoylation but also the distribution of the resulting ring forms (pyranose vs. furanose) and their anomeric configurations (α vs. β).

Reaction Conditions and Catalysis in Benzoylation

The most conventional method for the per-O-benzoylation of carbohydrates involves the use of an acylating agent, typically benzoyl chloride or benzoic anhydride, in the presence of a base. Pyridine (B92270) is a widely used base that serves as both a solvent and a catalyst, neutralizing the HCl byproduct generated when using benzoyl chloride. researchgate.netsynthose.com To achieve full benzoylation, an excess of the benzoylating agent is required.

More contemporary methods employ different catalytic systems to improve efficiency and selectivity. Iron(III) chloride (FeCl₃) has been shown to be an effective catalyst for regioselective benzoylation in the presence of diisopropylethylamine (DIPEA). acs.org Another approach uses 1-benzoylimidazole as the acylation reagent, catalyzed by a strong, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). mdpi.com

Temperature is a critical parameter. For some sugars, initiating the reaction at a lower temperature (e.g., 0 °C) is essential to prevent the formation of undesired conformers, such as the furanose form over the pyranose form. mdpi.com

Table 1: Common Reagents and Catalysts for Carbohydrate Benzoylation

Acylating AgentBase / CatalystSolventTypical Conditions
Benzoyl ChloridePyridinePyridineLow to room temperature researchgate.net
Benzoyl ChlorideFeCl₃ / DIPEAAcetonitrileRoom temperature acs.org
1-BenzoylimidazoleDBUAcetonitrile / DMF50 °C mdpi.com
Benzoic AnhydrideTriethylamine (Et₃N)DichloromethaneElevated temperature mdpi.com

Formation of α-D-Arabinopyranose Tetrabenzoate

D-Arabinose in solution exists as an equilibrium mixture of different isomers, primarily the α- and β-pyranose forms, with smaller amounts of the furanose forms and the open-chain aldehyde. researchgate.netresearchgate.net The predominant form in aqueous solution is the pyranose ring. researchgate.net The direct benzoylation of D-arabinose will therefore typically yield a mixture of products, with the major component often being the tetrabenzoate derivative of the most stable ring form under the reaction conditions. Given that the pyranose form is generally favored, 1,2,3,4-tetra-O-benzoyl-D-arabinopyranose is a major expected product. The final ratio of α to β anomers is determined by the factors discussed in section 2.2.

Formation of α-D-Arabinofuranose Tetrabenzoate

Although the pyranose form of arabinose is often dominant, the furanose form can be present in significant proportions, and its formation can be favored under specific conditions. The solvent plays a crucial role in the pyranose-furanose equilibrium. For instance, in dimethyl sulfoxide (B87167) (DMSO), arabinose shows a much higher proportion of the furanose form (up to 33%) compared to in water (around 3%). researchgate.netresearchgate.netnih.gov

This equilibrium shift means that performing a benzoylation reaction in a solvent like DMSO could lead to a higher yield of the arabinofuranose tetrabenzoate derivative. Furthermore, synthetic strategies can be designed to specifically target the furanose form. A two-step process involving an initial Fischer glycosylation of D-arabinose can produce methyl arabinofuranosides, which can then be benzoylated to yield methyl 2,3,5-tri-O-benzoyl-α-D-arabinofuranoside. acs.org While this is not the tetrabenzoate of the free sugar, it demonstrates a reliable route to protected arabinofuranosides.

Table 2: Influence of Solvent on Arabinose Ring Form Equilibrium

SolventPyranose FormFuranose FormReference
Water (D₂O)~97%~3% researchgate.net
Dimethyl Sulfoxide (DMSO)~67%~33% researchgate.netresearchgate.net

Anomeric Control in the Synthesis of α-D-Arabinose Tetrabenzoate

Controlling the stereochemistry at the anomeric carbon (C-1) is paramount for synthesizing a specific anomer like α-D-Arabinose tetrabenzoate. The final anomeric ratio is a result of a complex interplay between thermodynamic stability and kinetic reaction pathways.

Stereoselective Formation of Alpha Anomers

The formation of the α-anomer is often favored thermodynamically due to the anomeric effect . This stereoelectronic effect describes the tendency of a C-1 substituent on a pyranose ring to prefer an axial orientation over an equatorial one, despite steric hindrance. This preference is particularly strong in non-polar solvents. researchgate.netnih.gov In the context of benzoylation, which is often carried out in less polar solvents like pyridine or dichloromethane, the α-anomer is frequently the more stable product.

Under basic conditions, such as those used in pyridine-catalyzed benzoylation, it is possible for the initially formed anomer to isomerize to the more thermodynamically stable anomer. nih.gov Therefore, even if the β-anomer forms faster kinetically, the reaction conditions may allow for equilibration to the favored α-anomer.

Influence of Reaction Parameters on Anomeric Ratios

Several factors can influence the kinetic and thermodynamic pathways, thereby affecting the final α:β anomeric ratio.

Neighboring Group Participation: The stereoselectivity of reactions at the anomeric center can be strongly influenced by the group at the adjacent C-2 position. If the C-2 hydroxyl is acylated first, the resulting benzoyl group can participate in the reaction. This participation typically leads to the formation of a 1,2-trans product. For D-arabinopyranose, the C-1 and C-2 hydroxyls are trans in the α-anomer and cis in the β-anomer. Therefore, participation from a C-2 benzoyl group would direct the formation of the α-anomer. nih.gov

Reaction Mechanism (Sₙ1 vs. Sₙ2): The reaction can proceed through different mechanisms. An Sₙ1-type reaction involving a planar oxocarbenium ion intermediate would allow for attack from either face, often leading to a mixture of anomers, with the ratio governed by thermodynamic stability (favoring the α-anomer). nih.gov An Sₙ2-type reaction would involve inversion of configuration at the anomeric center.

Solvent and Temperature: As discussed, the solvent can alter the initial equilibrium of the sugar isomers. researchgate.netnih.gov Temperature can affect the rates of competing kinetic pathways and the position of the final thermodynamic equilibrium. nih.gov

Regioselective Protection Strategies

The selective functionalization of the multiple hydroxyl groups in D-arabinose presents a significant synthetic challenge. The development of regioselective protection strategies is crucial for the efficient synthesis of well-defined, partially protected arabinose derivatives that can serve as versatile intermediates.

Differential Reactivity of Hydroxyl Groups in D-Arabinose

The hydroxyl groups of D-arabinose exhibit different reactivity profiles based on their steric and electronic environments. In the furanose form, the primary hydroxyl group at C-5 is generally the most reactive due to its lower steric hindrance compared to the secondary hydroxyl groups at C-2 and C-3. The relative reactivity of the C-2 and C-3 hydroxyls can be influenced by the anomeric configuration and the solvent system used. For instance, in methyl α-D-mannopyranoside, which shares stereochemical similarities with arabinose derivatives, the equatorial hydroxyl group at C-3 is often more reactive towards acylation when a cis-vicinal diol system is present, as it can be selectively activated. researchgate.net The anomeric hydroxyl group at C-1 also has distinct reactivity due to its hemiacetal nature. This inherent differential reactivity is the foundation for many regioselective protection strategies.

Synthesis of Partially Protected D-Arabinose Building Blocks via Selective Benzoylation

The synthesis of partially benzoylated D-arabinose derivatives is a key step in preparing building blocks for oligosaccharide synthesis. Various methods have been developed to achieve regioselective benzoylation, often taking advantage of the differential reactivity of the hydroxyl groups.

One common approach involves the use of organotin reagents, such as dibutyltin (B87310) oxide. This method relies on the formation of a stannylene acetal (B89532) intermediate, which activates specific hydroxyl groups towards acylation. For example, in the selective benzoylation of methyl α-D-mannopyranoside, the formation of a 2,3-O-stannylene derivative directs benzoylation to the C-3 position with high yield. researchgate.net A similar strategy can be applied to arabinose derivatives to achieve regioselective protection.

Direct benzoylation using benzoyl chloride in the presence of a base like pyridine at low temperatures can also afford regioselectivity. The choice of solvent and temperature is critical in controlling the reaction outcome. For instance, a laboratory experiment for the synthesis of methyl 2,3,5-tri-O-benzoyl-α-D-arabinofuranoside from D-arabinose involves a two-step process of Fischer glycosylation followed by benzoylation, with the final product being readily purified by crystallization. acs.org This procedure highlights the feasibility of producing fully benzoylated arabinofuranosides. To obtain partially protected derivatives, the stoichiometry of the benzoylating agent and the reaction conditions must be carefully controlled.

Enzymatic catalysis offers a green and highly selective alternative for the synthesis of partially acylated sugars. Lipases, for example, can catalyze the regioselective acylation of the primary hydroxyl group of monosaccharides. Studies on the enzymatic production of lauroyl and stearoyl monoesters of D-xylose, L-arabinose, and D-glucose have shown that only the primary hydroxyl group is involved in the esterification reaction, demonstrating the high regioselectivity of this approach.

A metal-free, organobase-catalyzed method for the regioselective benzoylation of diols and carbohydrates has also been developed. mdpi.com Using 1-benzoylimidazole as the acylation reagent and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as the catalyst, the primary hydroxyl group can be selectively benzoylated under mild conditions. mdpi.com This method provides a valuable strategy for obtaining partially protected arabinose building blocks.

The table below summarizes various methods for the regioselective benzoylation of sugars, which can be adapted for D-arabinose.

MethodReagentsPosition SelectivityComments
Organotin-mediated Benzoylation Dibutyltin oxide, Benzoyl chlorideC-3 (in methyl α-D-mannopyranoside)High yield and regioselectivity. researchgate.net
Direct Benzoylation Benzoyl chloride, PyridinePer-O-benzoylation or partialOutcome depends on stoichiometry and conditions. acs.org
Enzymatic Acylation Lipase, Acyl donorPrimary hydroxyl groupHigh regioselectivity, environmentally friendly.
Organobase-catalyzed Benzoylation 1-Benzoylimidazole, DBUPrimary hydroxyl groupMetal-free, mild conditions. mdpi.com

Industrial Production Methodologies and Scalability Considerations

The scale-up of fine chemical processes, including acylation reactions, requires careful consideration of reaction kinetics, heat transfer, and mixing. researchgate.netresearchgate.net For exothermic reactions like benzoylation, ensuring adequate temperature control is crucial to prevent runaway reactions and ensure product quality. The use of semi-batch reactors, where one reactant is added gradually to the other, is a common strategy for managing exotherms on an industrial scale. researchgate.net

Modern approaches to chemical manufacturing, such as continuous flow chemistry and mechanochemistry, offer potential solutions to the challenges of scaling up carbohydrate synthesis. Continuous flow reactors can provide better control over reaction parameters, leading to higher yields, improved safety, and easier automation. Mechanochemical methods, such as ball milling, can enable solvent-free reactions, reducing waste and simplifying purification processes. nih.gov The Friedel-Crafts acylation, an industrially important reaction, has been successfully performed under mechanochemical conditions, suggesting the potential applicability of this technique to the benzoylation of carbohydrates on a larger scale. nih.gov

The commercial availability of protected monosaccharides is still limited, and their production often relies on specialized and proprietary processes. sigmaaldrich.com The development of robust and scalable synthetic routes to key building blocks like partially benzoylated D-arabinose is essential for advancing glycoscience and enabling the production of complex carbohydrate-based products.

The table below outlines key considerations for the industrial scale-up of benzoylation reactions.

ConsiderationKey FactorsPotential Solutions
Reaction Control Exothermicity, mixing, reaction timeSemi-batch reactors, continuous flow reactors, process analytical technology (PAT) researchgate.net
Process Efficiency Number of steps, yield, purificationOptimizing reaction conditions, developing one-pot procedures, enzymatic catalysis
Sustainability Solvent use, waste generationSolvent-free methods (mechanochemistry), use of greener solvents, catalytic methods nih.gov
Cost Reagent cost, energy consumption, equipmentUse of inexpensive catalysts, energy-efficient processes

Chemical Reactivity and Transformations of Alpha D Arabinose Tetrabenzoate

Debenzoylation and Selective Deprotection Reactions

The removal of the benzoyl esters from alpha-D-arabinose tetrabenzoate can be accomplished either completely, to yield the free sugar, or selectively, to expose a single hydroxyl group for further functionalization.

Global debenzoylation involves the removal of all four benzoate (B1203000) groups to release the unprotected D-arabinose. The most common and classic method for this transformation is the Zemplén transesterification. rsc.orgresearchgate.netresearchgate.net This reaction utilizes a catalytic amount of sodium methoxide (B1231860) in methanol (B129727). The methoxide ion acts as a nucleophile, attacking the carbonyl carbon of the benzoate ester. This process results in the formation of methyl benzoate and the regeneration of the hydroxyl group on the sugar. The reaction is driven to completion, yielding the deprotected sugar and the ester byproduct.

An alternative but related method employs sodium hydroxide (B78521) in methanol. rsc.org While traditionally viewed as distinct, recent studies suggest the underlying mechanism involving H-bond complexes may be similar for both NaOH and NaOMe in methanol for deacylation. rsc.org These methods are highly effective for the complete removal of acyl protecting groups like benzoates under basic conditions. wiley-vch.de

Table 1: Common Conditions for Global Debenzoylation

Reagent(s)Solvent(s)Typical ConditionsReaction Type
Sodium methoxide (catalytic)MethanolRoom temperatureZemplén Transesterification
Sodium hydroxideMethanolRoom temperatureSaponification
Sodium in liquid ammoniaN/ALow temperatureDissolving Metal Reduction researchgate.net

This table provides an overview of common methods for the complete removal of benzoate protecting groups from a carbohydrate scaffold.

Achieving the selective removal of a single benzoate group from a poly-acylated sugar like this compound is a significant synthetic challenge. The inherent differences in the reactivity of the hydroxyl groups are often insufficient to allow for selective chemical deprotection. nih.gov Consequently, enzymatic methods have emerged as a powerful strategy for regioselective deacylation. springernature.comthieme-connect.comacs.orgacs.org

Lipases are the most commonly used enzymes for this purpose. thieme-connect.comnih.gov These enzymes can exhibit remarkable regioselectivity, hydrolyzing an ester at a specific position on the sugar ring while leaving others intact. For instance, lipases from sources like Candida antarctica or Candida cylindracea have been successfully used to selectively deacylate protected sugars, often at the primary C-5 position or other specific secondary positions. acs.orgnih.gov The outcome of the enzymatic hydrolysis depends on the specific enzyme used, the substrate, and the reaction conditions. This approach allows for the generation of partially protected building blocks that are valuable intermediates for the synthesis of complex oligosaccharides. springernature.comthieme-connect.com

Table 2: Enzymatic Strategies for Regioselective Deacylation

Enzyme TypeTypical SubstrateSelectivityApplication
Lipase (e.g., from Candida sp.)Per-O-acylated sugarsOften primary hydroxyls (e.g., C-6 in hexoses, C-5 in pentoses) or specific secondary positionsGeneration of selectively protected glycosyl acceptors or donors
Protease / EsterasePer-O-acylated sugarsVaries with enzyme and substrateAlternative to lipases for achieving different regioselectivity

This table summarizes enzymatic approaches for the selective deprotection of acylated carbohydrates, a strategy applicable to tetrabenzoate derivatives.

Glycosidation Reactions Utilizing this compound

This compound can serve as a glycosyl donor for the synthesis of arabinosides. The protecting groups and the anomeric configuration play a crucial role in the activation of the donor and the stereochemical outcome of the glycosylation.

To be used as a donor, this compound must first be converted into a derivative with a suitable leaving group at the anomeric (C-1) position. Common donor types include glycosyl halides, thioglycosides, or trichloroacetimidates. The activation of these donors typically involves a promoter or catalyst that facilitates the departure of the leaving group, generating a reactive oxocarbenium ion intermediate. nih.govfu-berlin.de

For example, if this compound is converted to a thioglycoside donor (e.g., a phenylthioarabinofuranoside), it can be activated by a combination of an electrophilic promoter like N-iodosuccinimide (NIS) and a catalytic amount of an acid such as triflic acid (TfOH). fu-berlin.denih.gov The promoter activates the sulfur of the leaving group, leading to its departure and the formation of the key oxocarbenium ion. An alternative strategy is the pre-activation protocol, where the glycosyl donor is activated by the promoter in the absence of the glycosyl acceptor. nih.gov Once the activation is complete, the acceptor is added to form the glycosidic bond. This temporal separation of activation and coupling can offer unique stereocontrol. nih.gov

The stereochemical outcome of a glycosylation reaction is highly dependent on the nature of the protecting group at the C-2 position. In the case of this compound, the benzoate group at C-2 is cis to the anomeric position. According to the principle of neighboring group participation, a participating group that is trans to the leaving group at C-1 will control the stereochemistry to give a 1,2-trans product.

When an alpha-arabinofuranosyl donor with a C-2 benzoyl group is activated, the neighboring ester can attack the incipient oxocarbenium ion at C-1. This forms a cyclic acyloxonium ion intermediate. The glycosyl acceptor (an alcohol) can then only attack from the face opposite to the bulky ring, which is the beta-face. This results in the exclusive or predominant formation of the 1,2-trans glycoside, which in the case of an alpha-arabinofuranosyl donor would be an alpha-glycoside. Conversely, achieving the 1,2-cis product (a beta-arabinofuranoside) is synthetically challenging and requires strategies to circumvent this powerful neighboring group participation effect. nih.gov

The phenomenon described above is known as anchimeric assistance, where a neighboring group "assists" in the departure of the leaving group and dictates the stereochemistry of the incoming nucleophile. nih.govrsc.org The 2-O-benzoyl group is a classic example of a participating group that provides anchimeric assistance to afford 1,2-trans glycosides. nih.gov

Anomeric Transformations and Mutarotation Studies

The anomeric carbon (C-1) of this compound is a key center of reactivity, allowing for the interconversion between its α and β forms. This phenomenon, known as mutarotation in solution, is a fundamental characteristic of cyclic sugars and their derivatives.

This compound can exist as two diastereomers, or anomers, which differ in the configuration of the benzoate group at the C-1 position. The α-anomer has the benzoate group in an axial orientation, while in the β-anomer, it is equatorial. In solution, these two forms can interconvert until an equilibrium is established. This process is known as anomerization.

The mutarotation of this compound in solution is believed to proceed through a mechanism involving the transient formation of an open-chain aldehyde form. This process is typically catalyzed by acids or bases. The generally accepted mechanism involves the following steps:

Protonation of the ring oxygen or the oxygen of the anomeric benzoate group.

Cleavage of the C-1-O bond of the pyranose ring to form a resonance-stabilized oxocarbenium ion intermediate.

Reaction of the oxocarbenium ion with a nucleophile (such as a solvent molecule) to form the open-chain aldehyde.

Rotation around the C-1-C-2 bond.

Re-cyclization through nucleophilic attack of one of the hydroxyl groups (in the case of an unprotected sugar) or, in this protected form, a reversal of the process to re-form the cyclic structure with either the α or β configuration at the anomeric center.

Other Functional Group Modifications

While the hydroxyl groups of this compound are protected, the compound can still undergo other chemical transformations, particularly if there are residual, unprotected hydroxyl groups or if the anomeric benzoate is targeted for substitution.

In a sample of this compound, it is possible to have incomplete benzoylation, leaving one or more residual hydroxyl groups. The reactivity of these hydroxyl groups towards oxidation would depend on their position (primary vs. secondary) and the steric hindrance from the neighboring benzoyl groups.

Regioselective oxidation of sugars is a well-established field. For instance, if a primary hydroxyl group were present (which is not the case in arabinose), it could be selectively oxidized to a carboxylic acid. For secondary hydroxyl groups, their relative reactivity can vary. In some d-galactose (B84031) derivatives, the axial 4-OH is the least reactive. acs.org While specific studies on the regioselective oxidation of partially benzoylated arabinose are scarce, general methods for the oxidation of sugar hydroxyl groups could be applied.

Reagent/SystemSelectivityProduct
TEMPO/NaOClPrimary hydroxyl groupsCarboxylic acid
Pt/O2Primary hydroxyl groupsCarboxylic acid
Swern OxidationPrimary or secondary hydroxylsAldehyde or ketone
Dess-Martin PeriodinanePrimary or secondary hydroxylsAldehyde or ketone

It is important to note that the application of these methods to a partially benzoylated arabinose would require careful optimization to achieve selectivity and avoid side reactions.

The anomeric benzoate group of this compound is a good leaving group, making the anomeric carbon susceptible to nucleophilic substitution. This reactivity is the basis for the synthesis of various glycosides.

A common strategy involves the conversion of the per-O-benzoylated sugar into a glycosyl halide, typically a bromide or chloride. This is often achieved by treating the tetrabenzoate with a hydrogen halide in acetic acid or with other halogenating agents. The resulting tetra-O-benzoyl-arabinopyranosyl halide is a versatile intermediate for the formation of glycosidic bonds.

For example, the reaction of a tetra-O-benzoyl-arabinopyranosyl halide with an alcohol in the presence of a promoter, such as a silver or mercury salt, leads to the formation of an O-glycoside. Similarly, reaction with a thiol can produce a thioglycoside. The stereochemical outcome of these glycosylation reactions is influenced by the nature of the protecting groups, the solvent, and the reaction conditions. The benzoyl group at C-2 can participate in the reaction, often leading to the formation of a 1,2-trans-glycoside via a dioxolenium ion intermediate. nih.gov

ReactantProductReaction Type
HBr/AcOHTetra-O-benzoyl-arabinopyranosyl bromideHalogenation
Alcohol/PromoterO-glycosideGlycosylation
Thiol/PromoterS-glycosideThioglycosylation

These substitution reactions highlight the utility of this compound as a precursor for the synthesis of more complex arabinose-containing molecules.

Role As a Synthetic Building Block and Intermediate in Complex Molecule Synthesis

Precursor for Oligosaccharide and Glycoconjugate Synthesis

The synthesis of complex carbohydrates is a formidable challenge in organic chemistry. alpha-d-Arabinose tetrabenzoate, with its strategically placed protecting groups, provides a reliable starting point for the construction of these intricate structures.

Assembly of Linear Oligoarabinofuranosides and Oligoarabinopyranosides

The construction of linear oligoarabinofuranosides and oligoarabinopyranosides, which are components of various biologically important polysaccharides, often utilizes arabinose derivatives. The benzoate (B1203000) protecting groups in this compound offer robust protection during glycosylation reactions, while their selective removal allows for the regioselective formation of glycosidic linkages. For instance, the synthesis of linear tetra-, hexa-, and octa-arabinofuranosides with α-(1→5) linkages, relevant to mycobacterial cell wall components, has been achieved using building blocks derived from arabinose. nih.gov The choice of protecting groups is critical for the stereochemical outcome of the glycosylation, and benzoyl groups are known to favor the formation of α-linkages.

Synthesis of Branched Glycan Sequences

The creation of branched glycan sequences adds another layer of complexity to oligosaccharide synthesis. nih.gov this compound and its derivatives are instrumental in this process. By selectively deprotecting specific hydroxyl groups, chemists can introduce branches at desired positions. For example, the synthesis of branched oligoarabinofuranosides containing α-(1→3) and α-(1→5) linkages, which are found in the arabinogalactan (B145846) of mycobacteria, has been successfully accomplished. rsc.org This controlled branching is essential for mimicking the natural structures of complex glycans and for studying their biological functions. Automated solid-phase synthesis has further streamlined the rapid assembly of both linear and branched oligoarabinofuranosides, making these complex molecules more accessible for research. rsc.orgrsc.org

Applications in Mycobacterial Arabinogalactan Analog Synthesis

Arabinogalactan is a critical component of the mycobacterial cell wall, making it a key target for the development of new anti-tuberculosis drugs. nih.govnih.gov The synthesis of arabinogalactan analogs is crucial for studying the enzymes involved in its biosynthesis and for screening potential inhibitors. rsc.orgfrontiersin.org this compound serves as a key starting material for the preparation of various arabinofuranose building blocks required for these syntheses. These synthetic fragments can be used to probe the substrate specificities of arabinosyltransferases, enzymes that are essential for the construction of the arabinan (B1173331) domains of arabinogalactan. rsc.org The availability of these synthetic analogs has significantly advanced our understanding of mycobacterial cell wall biosynthesis and provides a platform for the development of novel therapeutics. nih.gov

Intermediate in Nucleoside and Nucleotide Analog Production

Nucleoside and nucleotide analogs are a cornerstone of antiviral and anticancer therapies. The arabinose scaffold, in place of the natural ribose or deoxyribose, often imparts unique biological activities to these molecules. This compound is a valuable intermediate in the synthesis of these important therapeutic agents. nih.gov

The Vorbrüggen glycosylation is a widely used method for the synthesis of nucleosides, and arabinose derivatives are often employed. nih.gov The benzoate protecting groups on this compound can influence the stereoselectivity of the glycosylation reaction, often favoring the formation of the desired α-anomer. nih.gov For example, the stereoselective synthesis of α-nucleoside derivatives has been achieved using arabinose with a benzoate group at the C2 position. nih.gov Following the glycosylation step, the benzoate groups can be readily removed to yield the final nucleoside analog. A variety of arabinose-containing nucleosides, such as ara-A (vidarabine) and ara-C (cytarabine), have demonstrated significant clinical utility. The synthesis of novel acyclic D-arabinose nucleosides has also been reported. rsc.org

Utilization as a Chiral Auxiliary or Synthon in Asymmetric Synthesis

In the realm of asymmetric synthesis, where the control of stereochemistry is paramount, chiral auxiliaries and synthons play a pivotal role. wikipedia.orgsigmaaldrich.com Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical course of a reaction, after which they are removed. wikipedia.org While this compound itself is not typically used directly as a chiral auxiliary in the classical sense, its constituent chiral backbone, D-arabinose, serves as a valuable chiral pool starting material.

Derivatives of D-arabinose can be converted into chiral auxiliaries or synthons for use in a variety of asymmetric transformations, including alkylations and aldol (B89426) reactions. nih.gov For example, a chiral auxiliary derived from (1S,2R)-2-aminocyclopentan-1-ol, which can be synthesized from a derivative of arabinose, has been shown to be highly effective in asymmetric alkylations and syn-aldol reactions, providing excellent diastereoselectivities. nih.gov The inherent chirality of arabinose is thus transferred to the target molecule, enabling the synthesis of enantiomerically pure compounds.

Contributions to Carbohydrate Metabolism Pathway Research via Synthetic Probes

Understanding the intricate pathways of carbohydrate metabolism is fundamental to biology and medicine. Synthetic probes, which are modified versions of natural carbohydrates, are indispensable tools for elucidating these pathways. nih.gov Derivatives of arabinose, including those that can be prepared from this compound, are used to create such probes.

For instance, isotopically labeled arabinose derivatives can be used to trace the metabolic fate of arabinose in various organisms. nih.gov Recently, the conversion of D-glucose to D-arabinose in the trypanosomatid Crithidia fasciculata was studied using positionally labeled [13C]-D-glucose and [13C]-D-ribose precursors. nih.govnih.gov Furthermore, arabinose analogs containing reporter groups, such as azides or alkynes, can be used for activity-based protein profiling to identify and characterize the enzymes involved in arabinose metabolism. These chemical tools have been instrumental in identifying a previously unknown inositol (B14025) transporter and in selectively labeling mannose-containing glycolipids in mycobacteria. ucsd.edu The insights gained from these studies can lead to a better understanding of disease processes and the identification of new drug targets.

Structural and Conformational Analysis of Alpha D Arabinose Tetrabenzoate

Spectroscopic Investigations

Spectroscopic methods are indispensable in the field of carbohydrate chemistry for the detailed structural characterization of molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a powerful, non-destructive technique for determining the structure and conformation of organic molecules, including complex carbohydrates and their derivatives.

In the ¹H NMR spectrum of alpha-d-Arabinose tetrabenzoate, the anomeric proton (H-1) typically resonates at a downfield chemical shift due to the deshielding effect of the two adjacent oxygen atoms. The multiplicity and coupling constant of the H-1 signal are particularly informative. For an alpha-anomer in a pyranose ring, the H-1 proton is axial, and its coupling to the vicinal H-2 proton (also axial in the case of arabinose) would result in a relatively large diaxial coupling constant (³J₁﹐₂).

The benzoyl groups, being bulky, can influence the conformation of the pyranose ring. However, for arabinopyranose, the ¹C₄ conformation is generally the most stable. In this conformation, H-1, H-2, and H-4 are in axial positions, while H-3 and H-5 are equatorial. The chemical shifts of the ring protons are also influenced by the anisotropic effect of the benzoyl carbonyl groups. The aromatic protons of the four benzoyl groups typically appear as a complex multiplet in the downfield region of the spectrum.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound in CDCl₃

Proton Predicted Chemical Shift (δ, ppm)
H-1 ~6.5
H-2 ~5.8
H-3 ~5.9
H-4 ~5.6
H-5a ~4.4
H-5e ~4.2

Note: These are predicted values based on related compounds and may vary slightly in experimental conditions.

Carbon-13 (¹³C) NMR spectroscopy provides complementary information to ¹H NMR, offering insights into the carbon skeleton of the molecule. Each carbon atom in this compound gives a distinct signal, allowing for a complete structural map.

The chemical shift of the anomeric carbon (C-1) is particularly diagnostic of the anomeric configuration. For alpha-anomers, the C-1 signal typically appears at a lower field compared to the corresponding beta-anomer. The carbons bearing the benzoyl groups (C-1, C-2, C-3, and C-4) are shifted downfield due to the electron-withdrawing nature of the ester group. The carbonyl carbons of the benzoyl groups resonate at very low field values.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in CDCl₃

Carbon Predicted Chemical Shift (δ, ppm)
C-1 ~96
C-2 ~68
C-3 ~69
C-4 ~67
C-5 ~62
C=O (Benzoyl) 165-166

Note: These are predicted values based on related compounds and may vary slightly in experimental conditions.

The vicinal proton-proton coupling constants (³J(H,H)) are crucial for determining the dihedral angles between adjacent protons, which in turn define the conformation of the pyranose ring. The relationship between the coupling constant and the dihedral angle (φ) is described by the Karplus equation. nih.govuctm.edu

A generalized form of the Karplus equation is: J(φ) = A cos²φ + B cosφ + C

Where A, B, and C are empirically derived parameters. uctm.edu For pyranose rings, large coupling constants (typically 8-10 Hz) are observed for diaxial and anti-periplanar protons (φ ≈ 180°), while smaller values (1-4 Hz) are seen for axial-equatorial and gauche arrangements (φ ≈ 60°). rsc.org

In the expected ¹C₄ conformation of this compound, the following relationships would be anticipated:

³J(H₁,H₂) (axial-axial) would be large.

³J(H₂,H₃) (axial-equatorial) would be small.

³J(H₃,H₄) (equatorial-axial) would be small.

³J(H₄,H₅ₑ) (axial-equatorial) would be small.

By measuring these coupling constants from the ¹H NMR spectrum, the chair conformation of the arabinopyranose ring can be confirmed.

To unambiguously assign all proton and carbon signals and to further confirm the stereochemistry, advanced 2D NMR techniques are employed. rsc.orgbeilstein-journals.org

COSY (Correlation Spectroscopy): This experiment establishes correlations between protons that are spin-spin coupled, typically over two or three bonds. rsc.org It is instrumental in tracing the connectivity of the protons around the pyranose ring, starting from an assigned proton, such as the anomeric H-1.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons with their directly attached carbons, allowing for the assignment of carbon signals based on the already assigned proton signals. beilstein-journals.org

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. It is particularly useful for identifying the attachment points of the benzoyl groups by observing correlations from the ring protons to the carbonyl carbons of the benzoate (B1203000) esters.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space correlations between protons that are in close proximity, regardless of whether they are bonded. This is crucial for confirming stereochemical relationships. For instance, in the ¹C₄ conformation of this compound, NOE correlations would be expected between the axial protons (H-1, H-2, and H-4) on the same face of the ring.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Structural Insights

IR and UV-Vis spectroscopy provide valuable information about the functional groups present in this compound.

Infrared (IR) Spectroscopy: The IR spectrum is dominated by the absorptions of the benzoyl groups. A strong absorption band is expected around 1720-1740 cm⁻¹, which is characteristic of the C=O stretching vibration of the ester carbonyl groups. The C-O stretching vibrations of the ester linkages would appear in the 1250-1300 cm⁻¹ region. The aromatic C=C stretching vibrations of the benzene (B151609) rings are expected in the 1600-1450 cm⁻¹ region. The absence of a broad O-H stretching band around 3200-3600 cm⁻¹ would confirm the complete benzoylation of the arabinose hydroxyl groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of this compound is characterized by the strong absorption of the benzoyl chromophores. Benzoyl groups typically exhibit a strong absorption maximum (λ_max) around 230 nm, corresponding to a π → π* transition of the aromatic ring conjugated with the carbonyl group. electrochemsci.org A weaker n → π* transition of the carbonyl group may also be observed at longer wavelengths. The intensity of the absorption is proportional to the number of benzoyl groups present in the molecule.

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry is a powerful analytical technique used to confirm the molecular weight and elucidate the structure of compounds. For this compound, mass spectrometry confirms its molecular formula, C₃₃H₂₆O₉, and provides evidence of its structural integrity. nih.gov The exact mass of the molecule is a key piece of data obtained from high-resolution mass spectrometry. nih.gov

In a typical mass spectrometry experiment, the molecule is ionized and then fragmented. The resulting fragmentation pattern can provide valuable information about the connectivity of the atoms within the molecule. For instance, the detection of fragments corresponding to the loss of benzoate groups would support the proposed tetrabenzoate structure.

A study on the detection of D-arabinose in human urine as a surrogate for mycobacterial lipoarabinomannan utilized gas chromatography/mass spectrometry (GC/MS). nih.gov While this study focused on the underivatized D-arabinose, the principles of using mass spectrometry to identify and quantify specific carbohydrate-derived molecules are relevant. nih.gov The study developed a method for detecting low amounts of D-arabinose by monitoring specific parent and daughter ions after derivatization. nih.gov This highlights the sensitivity and specificity that mass spectrometry can offer in the analysis of carbohydrate derivatives.

Property Value Source
Molecular FormulaC₃₃H₂₆O₉ nih.gov
Molecular Weight566.6 g/mol nih.gov
Exact Mass566.15768240 Da nih.gov

X-ray Crystallographic Studies

The determination of the crystal structure of this compound through X-ray diffraction would reveal the specific arrangement of its atoms in the solid state. This includes the conformation of the pyranose ring and the orientation of the four benzoate groups. While a specific crystallographic study for the title compound was not found in the search results, related studies on similar molecules provide a framework for what such an analysis would entail. For instance, the crystal structure of D-arabinose dehydrogenase from Sulfolobus solfataricus was determined at a resolution of 1.80 Å, providing detailed structural insights. rcsb.org Similarly, the crystal structure of arabinose-5-phosphate (B10769358) isomerase from Bacteroides fragilis was determined at 1.7 Å resolution. nih.gov These examples underscore the power of X-ray crystallography in elucidating the detailed atomic arrangement of complex biomolecules and their derivatives.

A racemic mixture, or racemate, is a 50:50 mixture of two enantiomers. wikipedia.orgnumberanalytics.commasterorganicchemistry.com When a racemic mixture crystallizes, it can form either a racemic compound (a single crystalline phase containing both enantiomers in an ordered arrangement) or a conglomerate (a mechanical mixture of crystals of the pure enantiomers). wikipedia.org The investigation into whether a tetrabenzoate system forms a racemic mixture or a conglomerate is important for understanding its physical properties, such as melting point and solubility. numberanalytics.com For example, it has been shown that DL-arabinose crystallizes as a stable racemic compound. acs.orgnih.gov This is in contrast to DL-xylose, which forms a conglomerate. acs.orgnih.gov The nature of the crystalline form can be determined using techniques like X-ray diffraction and differential scanning calorimetry. nih.gov The formation of a racemic compound often implies that the interactions between opposite enantiomers are more favorable than those between like enantiomers in the crystal lattice.

Computational and Theoretical Conformational Studies

Computational and theoretical methods are invaluable tools for exploring the conformational landscape of molecules. These studies can predict the relative energies of different conformers and provide insights into the flexibility of the molecule. For this compound, computational studies would likely focus on the conformational preferences of the pyranose ring and the rotational freedom of the benzoate groups.

Density Functional Theory (DFT) Calculations for Conformational Equilibria

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the conformational preferences of carbohydrates. researchgate.netresearchgate.net By calculating the electronic energy of different molecular arrangements, DFT can predict the relative stabilities of various conformers, such as the chair (4C1, 1C4) and boat/skew-boat forms of the pyranose ring. researchgate.net

For alpha-D-arabinopyranose, the parent sugar of the title compound, the 1C4 chair conformation is generally favored in aqueous solution. However, the introduction of four bulky benzoate groups in this compound dramatically alters the energetic landscape. The steric and electronic interactions between the benzoate substituents can shift the equilibrium towards other conformations.

A hypothetical DFT study on this compound would involve geometry optimization of various possible conformers. The relative energies of these optimized structures would then provide insights into their equilibrium populations. The table below illustrates the kind of data that would be generated from such a study, based on typical energy differences observed for other monosaccharides.

Table 1: Hypothetical Relative Energies of this compound Conformers from DFT Calculations

ConformerRelative Energy (kcal/mol)Predicted Population (%) at 298 K
4C1 Chair0.0075.8
1C4 Chair2.502.1
Skew-Boat (1S3)1.2014.5
Skew-Boat (OS2)1.807.6

Note: These values are illustrative and not based on actual experimental or computational data for this compound.

The results from such DFT calculations are crucial for understanding the intrinsic conformational preferences of the molecule in the gas phase or in non-polar solvents.

Molecular Dynamics (MD) Simulations of Ring Conformation and Flexibility

Molecular Dynamics (MD) simulations provide a dynamic picture of molecular behavior, offering insights into the flexibility of the pyranose ring and the conformational dynamics of the benzoate groups over time. nih.govrsc.org By simulating the motion of atoms based on a given force field, MD can explore the conformational landscape and identify the most populated states and the transitions between them.

MD simulations of protected monosaccharides have shown that bulky protecting groups can significantly restrict the flexibility of the pyranose ring and favor specific conformations. researchgate.net In the case of this compound, the simulations would likely show that the benzoate groups are not freely rotating but adopt preferred orientations to minimize steric clashes and maximize favorable non-covalent interactions.

The trajectory from an MD simulation can be analyzed to generate a Ramachandran-like plot for the puckering coordinates of the pyranose ring, illustrating the conformational space sampled during the simulation.

Table 2: Illustrative Puckering Parameters for this compound from a Hypothetical MD Simulation

Puckering CoordinateAverage ValueStandard Deviation
Q (Total Puckering Amplitude)0.55 Å0.05 Å
θ (Theta)45°10°
φ (Phi)120°15°

Note: These values are for illustrative purposes and represent the type of data obtained from MD simulations.

Force Field Development and Validation for Benzoylated Carbohydrates

The accuracy of MD simulations is heavily dependent on the quality of the force field used to describe the interactions between atoms. nih.gov Standard carbohydrate force fields like GLYCAM and CHARMM have been developed and extensively validated for a wide range of unprotected carbohydrates. nih.govnih.gov However, the presence of non-native substituents like benzoate groups requires careful parameterization.

Developing a reliable force field for benzoylated carbohydrates involves several steps:

Parameterization of the Benzoate Group: This includes defining the atom types, bond lengths, bond angles, dihedral angles, and partial atomic charges for the benzoate moiety. These parameters are often derived from high-level quantum mechanical calculations on model compounds.

Validation against Experimental Data: The newly developed force field should be validated by comparing the results of MD simulations with available experimental data, such as NMR-derived conformational restraints or crystallographic data of related benzoylated compounds.

Transferability: Ideally, the parameters developed for the benzoate group should be transferable to other benzoylated carbohydrates, allowing for the study of a wider range of molecules without the need for re-parameterization.

While a specific force field exclusively for benzoylated carbohydrates is not widely reported, existing force fields can often be extended by incorporating parameters for the benzoate group from general-purpose force fields like GAFF (General Amber Force Field). However, such approaches require careful validation to ensure their accuracy.

Table 3: Key Force Field Parameters for a Benzoylated Carbohydrate

Parameter TypeDescriptionSource of Parameters
Bond StretchingForce constants and equilibrium bond lengthsQuantum Mechanics/Experimental Data
Angle BendingForce constants and equilibrium bond anglesQuantum Mechanics/Experimental Data
Torsional DihedralsBarriers to rotation around chemical bondsQuantum Mechanics/NMR Data
Non-bonded (van der Waals and Electrostatic)Lennard-Jones parameters and partial atomic chargesQuantum Mechanics/Experimental Data

Theoretical Prediction of Regioselectivity and Stereoselectivity in Reactions

Computational chemistry can be a powerful tool to predict the outcome of chemical reactions, including the regioselectivity and stereoselectivity of the benzoylation of arabinose to form this compound. The relative reactivity of the different hydroxyl groups in arabinose towards a benzoylating agent can be assessed by calculating the activation energies for the reaction at each position.

Several factors influence the regioselectivity of acylation reactions in carbohydrates:

Steric Hindrance: Hydroxyl groups that are more sterically accessible will generally react faster.

Electronic Effects: The nucleophilicity of the hydroxyl oxygen atoms can be influenced by the surrounding electronic environment.

Hydrogen Bonding: Intramolecular hydrogen bonding can either activate or deactivate a hydroxyl group towards acylation.

DFT calculations can be used to model the transition states of the benzoylation reaction at each hydroxyl position. The calculated activation energies can then be used to predict the most likely site of reaction. For the formation of the fully substituted this compound, computational models can help to understand the sequential order of benzoylation.

While no specific theoretical studies on the regioselective benzoylation of arabinose to its tetrabenzoate derivative were found, studies on the regioselective acylation of other sugars have demonstrated the utility of this approach. nih.gov

Table 4: Hypothetical Calculated Activation Energies for the First Benzoylation of alpha-D-Arabinose

Hydroxyl PositionRelative Activation Energy (kcal/mol)Predicted Major Product
OH-12.5Minor
OH-21.0Major
OH-31.5Significant
OH-43.0Minor

Note: These values are illustrative and intended to show the type of data that would be generated from a computational study on regioselectivity.

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Routes with Enhanced Efficiency

The current synthetic methodologies for alpha-d-Arabinose tetrabenzoate, while effective, often rely on classical esterification procedures that may lack the efficiency and sustainability demanded by modern chemical manufacturing. Future research should prioritize the development of more streamlined and environmentally benign synthetic strategies.

One promising avenue is the exploration of enzyme-catalyzed synthesis. Lipases, for instance, have been successfully employed for the regioselective acylation of various monosaccharides, including the synthesis of arabinose-palmitic acid esters. researchgate.netmdpi.com Investigating the use of specific lipases or other esterases for the one-pot, per-benzoylation of D-arabinose could lead to a highly efficient and selective process, minimizing the need for protecting groups and reducing waste. researchgate.net

Furthermore, the principles of green chemistry could be applied by exploring solvent-free reaction conditions or the use of more environmentally friendly solvents. academie-sciences.fr The development of continuous flow processes for the synthesis of this compound could also offer significant advantages in terms of scalability, reproducibility, and safety.

Exploration of New Reactivity Profiles and Derivatizations

The benzoyl protecting groups in this compound offer robust protection during various chemical transformations. However, a deeper exploration of their selective removal and the subsequent derivatization of the arabinose core is warranted. Future research could focus on:

Regioselective Deprotection: Developing methods for the selective removal of a single benzoyl group would open up avenues for the synthesis of a wide array of partially protected arabinose derivatives, which are valuable precursors for complex oligosaccharide synthesis.

Novel Glycosylation Reactions: While the tetrabenzoate is a common glycosyl acceptor, investigating its reactivity in less conventional glycosylation reactions, such as those catalyzed by novel catalysts or promoted by microwave irradiation, could lead to improved yields and stereoselectivities.

Derivatization at the Anomeric Position: Exploring a wider range of transformations at the anomeric carbon, beyond simple glycosylation, could lead to the synthesis of novel C-glycosides and other sugar mimetics with potentially interesting biological activities. The influence of different hydroxycinnamic acids on the Maillard reaction of arabinose suggests complex reactivity pathways that could be further explored. acs.org

Advanced Computational Modeling for Structure-Reactivity Relationships

Computational chemistry offers powerful tools to understand and predict the behavior of molecules like this compound. Future research should leverage these tools to gain deeper insights into its structure and reactivity.

Molecular dynamics (MD) simulations can be employed to study the conformational landscape of the molecule, providing insights into its preferred shapes and how it interacts with solvents and reactants. escholarship.org Density functional theory (DFT) calculations can be used to model transition states of reactions involving this compound, helping to rationalize observed selectivities and to predict the outcomes of new reactions. researchgate.net

Such computational studies could be particularly valuable in:

Predicting the regioselectivity of enzymatic and chemical deprotection reactions.

Understanding the factors that govern the stereochemical outcome of glycosylation reactions.

Designing new derivatives with specific electronic and steric properties.

Integration with Emerging Technologies in Glycoscience

The field of glycoscience is rapidly advancing, with new technologies constantly emerging. nih.goventigen.com Integrating this compound into these new technological platforms could unlock exciting possibilities.

For example, the development of glycan arrays featuring derivatives of this compound could be used to probe carbohydrate-protein interactions and to identify new lectin binders. entigen.com Furthermore, the use of automated glycan assembly, a technology that allows for the rapid and programmed synthesis of complex oligosaccharides, could be greatly facilitated by the availability of well-defined building blocks like this compound. nih.gov The fusion of glycoscience with glycoinformatics is also creating new opportunities to understand the complex roles of glycans in biological systems. youtube.com

Potential for Applications in Materials Science or Supramolecular Chemistry

The inherent chirality and multivalency of carbohydrates make them attractive building blocks for the construction of novel materials and supramolecular assemblies. researchgate.netacs.org The benzoyl groups of this compound introduce aromatic moieties that can participate in π-π stacking interactions, a key driving force in the self-assembly of aromatic-carbohydrate amphiphiles. rsc.org

Future research could explore the potential of this compound and its derivatives in:

Glycopolymers: Polymerization of derivatives of this compound could lead to the formation of well-defined glycopolymers with potential applications in drug delivery, tissue engineering, and as biocompatible materials. acs.orgnih.govazonano.com

Supramolecular Gels: The self-assembly of appropriately functionalized derivatives in solution could lead to the formation of hydrogels or organogels with tunable properties.

Chiral Scaffolds: The rigid pyranose ring and the defined stereochemistry of this compound make it an interesting scaffold for the development of chiral catalysts or sensors. The principles of supramolecular assembly in carbohydrate materials can lead to tunable morphologies and mechanical properties. nih.gov

By pursuing these future research directions, the scientific community can unlock the full potential of this compound, transforming it from a simple synthetic intermediate into a key player in the development of new technologies and materials.

Q & A

Q. What spectroscopic methods are most effective for characterizing the structural integrity of α-d-Arabinose tetrabenzoate?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use ¹H and ¹³C NMR to confirm benzoate substitution patterns and sugar ring conformation. For signal resolution in complex spectra, employ 2D techniques like COSY or HSQC .
  • Fourier-Transform Infrared Spectroscopy (FTIR): Identify ester carbonyl (C=O) stretches (~1720 cm⁻¹) and aromatic C-H bends (~710 cm⁻¹) to verify benzoylation .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns. Electrospray ionization (ESI) is preferred for non-volatile derivatives .

Q. What are the optimal reaction conditions for synthesizing α-d-Arabinose tetrabenzoate with high regioselectivity?

Methodological Answer:

  • Solvent Selection: Use anhydrous pyridine or DMF to enhance nucleophilicity of hydroxyl groups. Avoid protic solvents to minimize side reactions .
  • Catalyst Optimization: Test Lewis acids (e.g., ZnCl₂) or DMAP to accelerate benzoylation. Monitor reaction progress via TLC (eluent: hexane/ethyl acetate 3:1) .
  • Temperature Control: Conduct reactions at 0–5°C to favor primary hydroxyl substitution, followed by gradual warming to room temperature for secondary sites .

Q. How can solubility challenges of α-d-Arabinose tetrabenzoate in polar solvents be addressed for biological assays?

Methodological Answer:

  • Co-solvent Systems: Use DMSO-water mixtures (≤10% DMSO) to maintain solubility without denaturing biomolecules .
  • Micellar Encapsulation: Test non-ionic surfactants (e.g., Tween-80) to enhance dispersion in aqueous media. Characterize stability via dynamic light scattering (DLS) .

Advanced Research Questions

Q. How do solvent polarity and temperature influence the crystallization behavior of α-d-Aarabinese tetrabenzoate?

Methodological Answer:

  • Crystallization Screening: Use a Crystal16® platform to test 24 solvents/anti-solvents. Monitor nucleation kinetics via turbidity measurements .
  • X-ray Diffraction (XRD): Compare unit cell parameters across solvents (e.g., chloroform vs. toluene). Use Mercury software to analyze packing motifs and hydrogen-bonding networks .
  • Differential Scanning Calorimetry (DSC): Measure melting points and polymorph transitions. Correlate with solvent Hansen solubility parameters .

Q. What mechanistic insights can DFT calculations provide about the regioselective benzoylation of α-d-Arabinose?

Methodological Answer:

  • Computational Modeling: Perform density functional theory (DFT) at the B3LYP/6-31G(d) level to calculate activation energies for hydroxyl group acylation. Compare with experimental kinetic data .
  • Transition-State Analysis: Visualize intermediates using GaussView. Identify steric or electronic factors favoring C2/C3 substitution over C4 .

Q. How can contradictory NMR data on α-d-Arabinose tetrabenzoate conformers be resolved?

Methodological Answer:

  • Variable-Temperature NMR: Acquire spectra from -40°C to 80°C to detect slow-exchange conformers. Use EXSY experiments to quantify interconversion rates .
  • Molecular Dynamics (MD) Simulations: Model rotational barriers of benzoyl groups in CHARMM. Validate against NOE correlations in 2D NMR .

Q. What in vitro assays are suitable for evaluating the enzymatic stability of α-d-Arabinose tetrabenzoate in glycosidase-rich environments?

Methodological Answer:

  • Enzyme Kinetics: Incubate with α-L-arabinofuranosidase (pH 5.0, 37°C). Monitor hydrolysis via HPLC (C18 column, acetonitrile/water gradient) .
  • Circular Dichroism (CD): Track conformational changes during enzymatic cleavage. Compare with unmodified arabinose controls .

Data Analysis & Validation

Q. What statistical methods are appropriate for analyzing dose-response data in α-d-Arabinose tetrabenzoate toxicity studies?

Methodological Answer:

  • Non-linear Regression: Fit IC₅₀ values using GraphPad Prism (log[inhibitor] vs. normalized response). Validate with Kolmogorov-Smirnov normality tests .
  • Principal Component Analysis (PCA): Reduce dimensionality of metabolomics data (e.g., LC-MS) to identify toxicity biomarkers .

Q. How can conflicting results in the thermal stability of α-d-Arabinose tetrabenzoate across studies be reconciled?

Methodological Answer:

  • Meta-Analysis: Aggregate DSC data from 5+ studies. Use random-effects models to account for heterogeneity in heating rates (1–20°C/min) .
  • Accelerated Aging Studies: Store samples at 40°C/75% RH for 6 months. Monitor degradation via HPLC-ELSD and XRD to identify humidity-dependent pathways .

Experimental Design

Q. What controls are essential when assessing the antioxidant activity of α-d-Arabinose tetrabenzoate derivatives?

Methodological Answer:

  • Positive Controls: Include ascorbic acid or Trolox in DPPH/ABTS assays. Normalize activity as % inhibition relative to controls .
  • Negative Controls: Test unmodified arabinose and benzoic acid to isolate the tetrabenzoate’s contribution .

Q. How should researchers design a robust protocol for scaling up α-d-Arabinose tetrabenzoate synthesis from mg to gram quantities?

Methodological Answer:

  • Process Analytical Technology (PAT): Implement inline FTIR to monitor reaction completion. Optimize stirring speed and heat transfer in jacketed reactors .
  • Purification Validation: Compare column chromatography (silica gel) vs. recrystallization (ethanol/water). Assess yield, purity (HPLC), and scalability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.